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Introduction
Y08262 is a potent and selective small molecule inhibitor of the bromodomain of the CREB-

binding protein (CBP).[1] CBP and its close homolog p300 are crucial transcriptional co-

activators that play a central role in regulating gene expression. A key feature of these proteins

is their histone acetyltransferase (HAT) activity and their bromodomain, which recognizes and

binds to acetylated lysine residues on histones and other proteins.[2][3] This interaction is

critical for the recruitment of the transcriptional machinery and subsequent gene activation.

By targeting the CBP bromodomain, Y08262 effectively disrupts this recognition process,

leading to alterations in gene expression. This makes Y08262 a valuable tool for studying the

role of CBP in various biological processes and a potential therapeutic agent, particularly in

diseases like acute myeloid leukemia where CBP is considered a promising target.[1]

Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to

investigate the genome-wide localization of DNA-binding proteins, including transcription

factors and modified histones.[4] When combined with Y08262 treatment, ChIP-seq can

elucidate the specific genomic regions where CBP's interaction with chromatin is disrupted, and

the subsequent effects on histone modifications, such as H3K27 acetylation (H3K27ac), a

hallmark of active enhancers and promoters. Studies with other CBP/p300 bromodomain
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inhibitors have demonstrated a reduction in H3K27ac at specific gene loci, leading to

decreased expression of target genes.[5][6][7]

These application notes provide a comprehensive protocol for performing ChIP-seq on cells

treated with Y08262 to analyze its impact on histone modifications.

Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from a

ChIP-seq experiment investigating the effect of Y08262 on H3K27ac.

Table 1: Summary of ChIP-seq Peak Analysis for H3K27ac

Treatment
Total Number
of Peaks

Number of
Differential
Peaks (vs.
DMSO)

Downregulate
d Peaks

Upregulated
Peaks

DMSO (Vehicle) 35,000 - - -

Y08262 (1 µM) 28,500 8,500 7,200 1,300

Table 2: Fold Enrichment of H3K27ac at Specific Gene Loci

Gene Locus
Fold Enrichment
(DMSO)

Fold Enrichment
(Y08262)

Change in
Enrichment

MYC Promoter 25.0 8.5 -16.5

BCL2 Enhancer 18.2 5.1 -13.1

GAPDH Promoter 30.5 28.9 -1.6

Non-target Region 1.2 1.1 -0.1

Experimental Protocols
Protocol 1: Cell Culture and Y08262 Treatment
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Cell Seeding: Plate the desired cell line (e.g., a human acute myeloid leukemia cell line) at

an appropriate density to reach approximately 80-90% confluency at the time of harvesting.

Y08262 Treatment:

Prepare a stock solution of Y08262 in a suitable solvent (e.g., DMSO).

Dilute the stock solution in fresh culture medium to the desired final concentration (e.g., 1

µM).

Replace the existing medium with the Y08262-containing medium.

For the control sample, treat cells with the same concentration of the vehicle (e.g.,

DMSO).

Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours) under

standard cell culture conditions (e.g., 37°C, 5% CO2).

Protocol 2: Chromatin Immunoprecipitation (ChIP)
This protocol is a general guideline and may need optimization for specific cell types and

antibodies.

1. Cross-linking

Add formaldehyde directly to the culture medium to a final concentration of 1% (v/v).

Incubate for 10 minutes at room temperature with gentle swirling.

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

Incubate for 5 minutes at room temperature.

Wash the cells twice with ice-cold PBS.

2. Cell Lysis and Chromatin Shearing

Scrape the cells in ice-cold PBS containing protease inhibitors and centrifuge to pellet.
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Resuspend the cell pellet in a lysis buffer (e.g., containing PIPES, IGEPAL CA-630, and

protease inhibitors) and incubate on ice.

Isolate the nuclei by centrifugation.

Resuspend the nuclear pellet in a shearing buffer (e.g., containing SDS and EDTA).

Shear the chromatin to an average size of 200-500 bp using sonication. The optimal

sonication conditions should be determined empirically.

Centrifuge to pellet cellular debris and collect the supernatant containing the sheared

chromatin.

3. Immunoprecipitation

Dilute a small aliquot of the sheared chromatin for use as the "input" control.

Pre-clear the remaining chromatin with Protein A/G magnetic beads.

Add the primary antibody specific for the target of interest (e.g., anti-H3K27ac) to the pre-

cleared chromatin.

Incubate overnight at 4°C with rotation.

Add Protein A/G magnetic beads and incubate for at least 2 hours at 4°C with rotation to

capture the antibody-chromatin complexes.

Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash

buffer, and TE buffer to remove non-specific binding.

4. Elution and Reverse Cross-linking

Elute the chromatin from the beads using an elution buffer (e.g., containing SDS and sodium

bicarbonate).

Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours or

overnight. Also, reverse cross-link the input control sample.
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5. DNA Purification

Treat the samples with RNase A and Proteinase K.

Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by

ethanol precipitation.

Elute the purified DNA in a suitable buffer (e.g., TE buffer).

Protocol 3: ChIP-seq Library Preparation and
Sequencing

Quantify the purified ChIP DNA and input DNA.

Prepare sequencing libraries from the ChIP and input DNA using a commercial library

preparation kit according to the manufacturer's instructions. This typically involves end-

repair, A-tailing, and adapter ligation.

Amplify the libraries by PCR.

Perform size selection of the amplified libraries.

Sequence the libraries on a high-throughput sequencing platform.

Mandatory Visualizations
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Caption: Experimental workflow for ChIP-sequencing after Y08262 treatment.
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Caption: Signaling pathway illustrating the mechanism of Y08262.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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